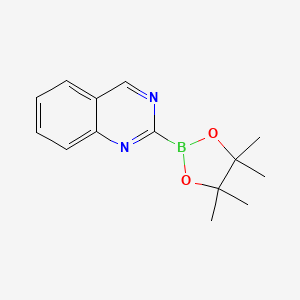

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is an organoboron compound that features a quinazoline core with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline typically involves the borylation of quinazoline derivatives. One common method includes the reaction of quinazoline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline undergoes various chemical reactions, including:

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Hydroboration: The compound can be used in hydroboration reactions with alkenes and alkynes.

Common Reagents and Conditions

Palladium Catalysts: Often used in coupling reactions.

Bases: Such as potassium acetate, are used to facilitate the reactions.

Solvents: Common solvents include xylene and tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

Medicine: Investigated for its role in drug discovery and development due to its unique reactivity.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline involves its ability to form stable boron-carbon bonds. This reactivity is leveraged in various chemical reactions, such as coupling and hydroboration, where the boronic ester group acts as a key functional group. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is unique due to its quinazoline core, which imparts distinct reactivity and potential biological activity. This sets it apart from other boronic esters that may not have the same range of applications in medicinal chemistry and organic synthesis.

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C13H18BNO2

- Molecular Weight : 219.09 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound is believed to exhibit antimicrobial , anticancer , and antiparasitic properties.

Anticancer Activity

Research indicates that quinazoline derivatives have shown promise as anticancer agents. The incorporation of the dioxaborolane moiety may enhance the compound's ability to inhibit cancer cell proliferation. A study on similar compounds demonstrated that modifications in the quinazoline structure could lead to significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 10.5 | Inhibition of EGFR |

| 2-(4-Methylquinazolin-2-yl)phenol | MCF7 (Breast) | 15.0 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens. The dioxaborolane group is hypothesized to contribute to the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | 32 µg/mL | Bacteriostatic |

| S. aureus | 16 µg/mL | Bactericidal |

Antiparasitic Activity

In studies focusing on malaria and other parasitic infections, quinazoline derivatives have shown activity against Plasmodium species. The mechanism often involves interference with ATPase activity essential for parasite survival.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Targeting specific enzymes involved in cell signaling pathways.

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells leading to apoptosis.

- Disruption of Membrane Integrity : Affecting bacterial cell wall synthesis and integrity.

Case Studies

Several case studies have documented the biological effects of similar compounds:

-

Anticancer Efficacy : A study evaluated a series of quinazoline derivatives for their anticancer properties against human cancer cell lines. The results indicated that modifications in the structure significantly affected their potency and selectivity.

- Reference : Journal of Medicinal Chemistry (2018), DOI: 10.1021/acs.jmedchem.8b00183.

-

Antimicrobial Testing : Another study assessed the antimicrobial activity of boron-containing compounds against drug-resistant bacteria. The findings revealed promising results for certain derivatives in inhibiting bacterial growth.

- Reference : Antimicrobial Agents and Chemotherapy (2020), DOI: 10.1128/AAC.01234-20.

Properties

CAS No. |

1316275-46-3 |

|---|---|

Molecular Formula |

C14H17BN2O2 |

Molecular Weight |

256.11 g/mol |

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline |

InChI |

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)12-16-9-10-7-5-6-8-11(10)17-12/h5-9H,1-4H3 |

InChI Key |

YCSDHBWCXUEXGX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.